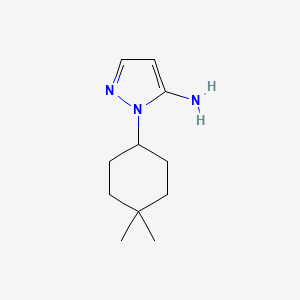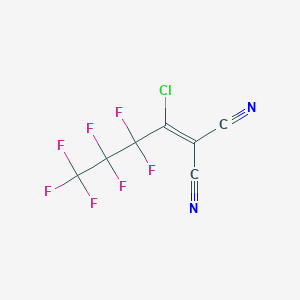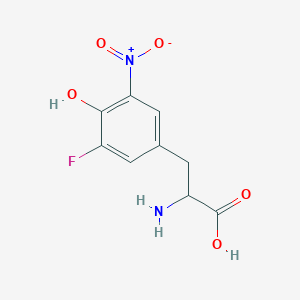
2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid is a synthetic compound that belongs to the class of amino acids It is characterized by the presence of a fluorine atom, a hydroxyl group, and a nitro group attached to a phenyl ring, which is further connected to an amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid typically involves multi-step organic reactions. One common method includes the nitration of a fluorophenol derivative, followed by the introduction of an amino acid moiety through amination and coupling reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 3-fluoro-4-hydroxy-5-nitrobenzaldehyde or 3-fluoro-4-hydroxy-5-nitroacetophenone.
Reduction: Formation of 2-amino-3-(3-fluoro-4-hydroxy-5-aminophenyl)propanoic acid.
Substitution: Formation of derivatives with various substituents replacing the fluorine atom.
Scientific Research Applications
2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical products with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The presence of the nitro group allows it to participate in redox reactions, while the amino acid backbone facilitates its incorporation into biological systems. The compound may act by modulating enzyme activity, altering cellular signaling pathways, or interacting with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(4-hydroxy-3-iodophenyl)propanoic acid
- 2-Amino-3-(2-fluoro-4,5-dimethoxyphenyl)propanoic acid
Uniqueness
2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The combination of a fluorine atom, hydroxyl group, and nitro group on the phenyl ring, along with the amino acid backbone, makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H9FN2O5 |
|---|---|
Molecular Weight |
244.18 g/mol |
IUPAC Name |
2-amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H9FN2O5/c10-5-1-4(2-6(11)9(14)15)3-7(8(5)13)12(16)17/h1,3,6,13H,2,11H2,(H,14,15) |
InChI Key |
PCFVXMNPUJDSTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)F)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


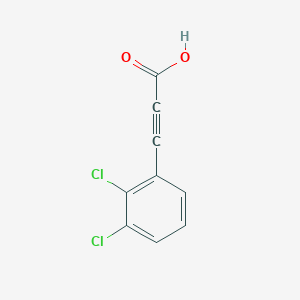
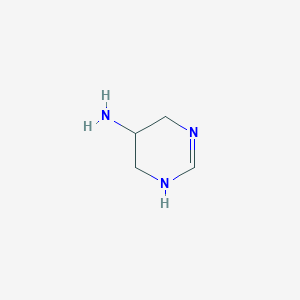
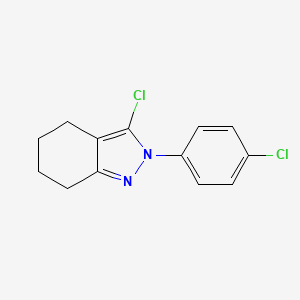

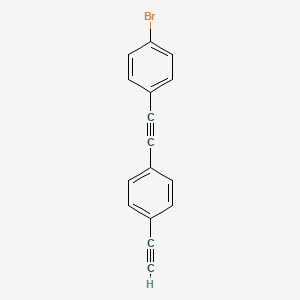



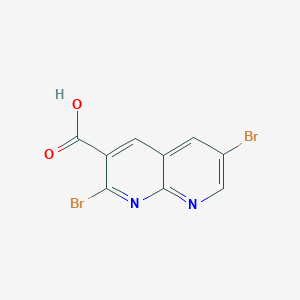
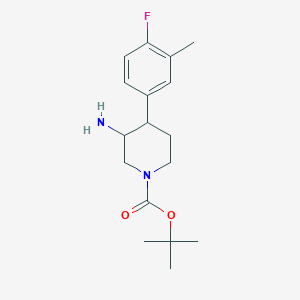
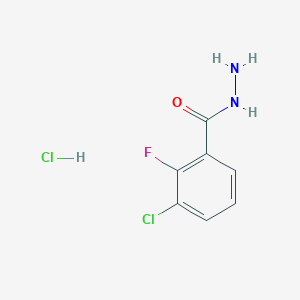
![[1-methyl-2-[(E)-(phenylcarbamoylhydrazinylidene)methyl]pyridin-1-ium-3-yl] N,N-dimethylcarbamate](/img/structure/B13145340.png)
